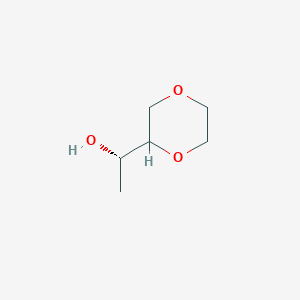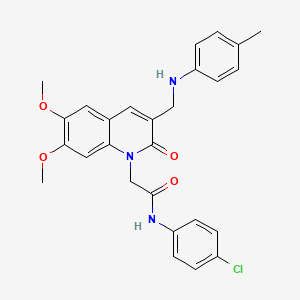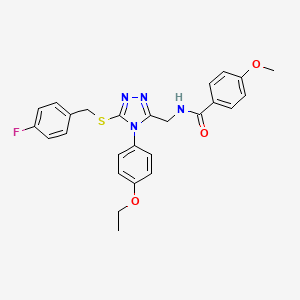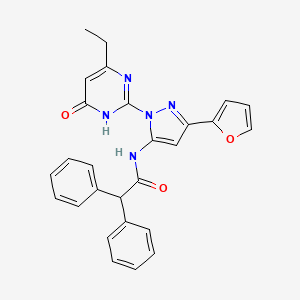![molecular formula C10H6Cl2N2OS B2896148 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 460730-09-0](/img/structure/B2896148.png)
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde” is an organic compound . It is a potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .
Chemical Reactions Analysis
This compound, being an aromatic amine, exhibits electrophilic properties. It can participate in amino substitution reactions and aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a solid with an off-white to pale beige color . It has a predicted density of 1.205±0.06 g/cm3, a melting point of 45.0 to 49.0 °C, and a boiling point of 334.6±17.0 °C . It is slightly soluble in chloroform and methanol, but almost insoluble in water .Scientific Research Applications
Synthesis of Antimicrobial Agents
A study conducted by Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. The synthesized compounds showed moderate activity against various bacterial and fungal strains, indicating the potential of related compounds for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Development of Heterocyclic Compounds
L'abbé et al. (1991) described the ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines, and hydroxylamine, leading to the production of 1,2,3-triazole-4-thiocarboxamides and other heterocycles. This research highlights the versatility of such compounds in generating a wide array of heterocyclic compounds with potential pharmaceutical applications (L'abbé, Vanderstede, Dehaen, Delbeke, & Toppet, 1991).
Fluorescence and Semiconductor Materials
Sravanthi and Manju (2015) synthesized novel photoactive thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases characterized by high fluorescence quantum yield, large molar extinction coefficient, and high stokes shift. These properties position the derivatives as efficient metal-free organic fluorescent and semiconductor materials, suggesting the utility of related chemical structures in the development of optoelectronic devices (Sravanthi & Manju, 2015).
Corrosion Inhibition Studies
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron. The findings indicate that such compounds can effectively protect metal surfaces from corrosion, which is crucial for industrial applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Antitumor Activity
Elmeligie and El-Awady (2002) explored the synthesis of new arylazothiazole-containing compounds and evaluated their cytotoxic activity against human tumor cell lines. Some compounds exhibited activity against brain tumor cell lines, suggesting the potential of related chemical frameworks in cancer therapy (Elmeligie & El-Awady, 2002).
Safety and Hazards
Future Directions
The future directions for this compound could involve its use in the synthesis of fluorescent dyes, where it could be used as a raw material for marking biomolecules or in the preparation of luminescent materials in materials science . It could also be used in the synthesis of polymers and high molecular weight materials to improve material properties .
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their bioavailability .
Result of Action
2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancerous cell lines . This suggests that the compound may have potential anticancer effects.
Action Environment
The action, efficacy, and stability of 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its interaction with its targets . Additionally, the compound’s stability can impact its shelf-life and effectiveness over time.
properties
IUPAC Name |
4-chloro-2-(2-chloroanilino)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-3-1-2-4-7(6)13-10-14-9(12)8(5-15)16-10/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOLLXMKLFPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(S2)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2896067.png)

![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2896074.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896076.png)
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896078.png)




![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)